7-(3-bromobenzyl)-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(3-bromobenzyl)-3-methyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzyl group, a methyl group, and an oxopropylthio group attached to a purine-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromobenzyl)-3-methyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-(3-bromobenzyl)-3-methyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxopropylthio group to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-(3-bromobenzyl)-3-methyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-(3-bromobenzyl)-3-methyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. For instance, it may act as an irreversible inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt the normal function of the enzyme and inhibit its activity. The compound’s unique structure allows it to selectively target specific pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- **3-[(4-bromobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole
- **5-bromo-2,4-di-o-(m- and p-) chloro-(bromo-)benzylthiouracils and 6-methyluracils
Uniqueness
Compared to similar compounds, 7-(3-bromobenzyl)-3-methyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology .
Properties
Molecular Formula |
C16H15BrN4O3S |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
7-[(3-bromophenyl)methyl]-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C16H15BrN4O3S/c1-9(22)8-25-16-18-13-12(14(23)19-15(24)20(13)2)21(16)7-10-4-3-5-11(17)6-10/h3-6H,7-8H2,1-2H3,(H,19,23,24) |
InChI Key |
YIHKPWSSGJWFGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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